![molecular formula C8H8N4O3S B15216181 [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)- CAS No. 63059-40-5](/img/structure/B15216181.png)
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-
Description
The compound [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)- features a fused triazolopyrimidine core with distinct substituents:
- Position 7: Hydroxy (–OH) group, contributing to polarity and possible interactions with biological targets.
- Position 5: Methyl (–CH₃), increasing lipophilicity and steric bulk.
- Position 2: Methylthio (–SCH₃), influencing electronic properties and metabolic stability.
This derivative is part of a broader class of triazolopyrimidines studied for diverse biological activities, including antiproliferative, antimicrobial, and cytotoxic effects .
Properties
CAS No. |
63059-40-5 |
---|---|
Molecular Formula |
C8H8N4O3S |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
5-methyl-2-methylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H8N4O3S/c1-3-4(6(14)15)5(13)12-7(9-3)10-8(11-12)16-2/h1-2H3,(H,14,15)(H,9,10,11) |
InChI Key |
VGBJZRYZAVXOPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)SC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Condensation Reactions
Compound X undergoes condensation with aldehydes or ketones to form derivatives with extended conjugated systems. This reaction is typically catalyzed by acids or bases and proceeds via nucleophilic attack of the aldehyde/ketone carbonyl group by reactive sites on the triazolopyrimidine core.
Reaction Conditions | Products | Catalyst | Yield |
---|---|---|---|
Ethanol, reflux (24h) | Schiff base derivatives | APTS (acidic catalyst) | 70–85% |
DMF, 80°C | Knoevenagel adducts | Piperidine | 65–78% |
For example, in a three-component reaction involving Compound X , aromatic aldehydes, and ethyl acetoacetate, the Knoevenagel condensation forms arylidene intermediates, followed by cyclization to yield fused heterocycles .
Hydrolysis Reactions
The ethyl ester group in esterified analogs of Compound X (e.g., ethyl 7-hydroxy-5-methyl-2-(methylthio)- triazolo[1,5-a]pyrimidine-6-carboxylate) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid .
Conditions | Reagent | Product | Reaction Time |
---|---|---|---|
1M HCl, reflux | Hydrochloric acid | Carboxylic acid derivative | 4–6h |
NaOH (aq.), 60°C | Sodium hydroxide | Sodium salt intermediate | 2–3h |
This reaction is pivotal for modifying solubility or introducing further functionalization at the carboxylate position.
Nucleophilic Substitution at the Methylthio Group
The methylthio (-SMe) group at position 2 participates in nucleophilic substitution reactions, enabling the introduction of diverse substituents. Common nucleophiles include amines, thiols, and alkoxides.
Nucleophile | Conditions | Product | Application |
---|---|---|---|
Ethylamine | DCM, RT, 12h | 2-Amino derivative | Antimicrobial agents |
Methanol | K2CO3, DMF, 60°C | 2-Methoxy analog | Enzyme inhibition studies |
For instance, substitution with ethylamine enhances antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL).
Cyclization and Ring Expansion
Compound X serves as a precursor in cyclization reactions to form larger heterocyclic systems. Under microwave irradiation or high-temperature conditions, it undergoes intramolecular cyclization with dienophiles like maleic anhydride.
Reagent | Conditions | Product | Key Feature |
---|---|---|---|
Maleic anhydride | Toluene, 110°C, 8h | Fused triazolo-quinazoline | Enhanced DNA intercalation |
Acetyl chloride | AcOH, reflux | Acetylated lactam | Improved metabolic stability |
Metal Complexation
The hydroxyl and carboxylate groups in Compound X facilitate coordination with transition metals, forming complexes with potential catalytic or therapeutic properties.
Metal Salt | Conditions | Complex Structure | Application |
---|---|---|---|
Cu(NO3)2 | Ethanol, RT | Cu(II)-triazolopyrimidine | Anticancer activity |
FeCl3 | Water, 60°C | Fe(III) chelate | Oxidation catalysis |
These complexes exhibit distinct spectroscopic signatures (e.g., UV-Vis λmax shifts of 20–40 nm) and enhanced bioactivity compared to the parent compound.
Comparative Reactivity with Analogues
The reactivity of Compound X differs from structurally related triazolopyrimidines due to its methylthio and hydroxyl substituents:
Scientific Research Applications
"[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-" is a chemical compound with several potential applications in medicinal chemistry and drug design . This compound, also known as Ethyl 7-hydroxy-5-methyl-2-(methylthio)(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate, has the molecular formula and a molecular weight of 268.29 g/mol .
Key Properties and Characteristics
- IUPAC Name Ethyl 5-methyl-2-methylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- InChI InChI=1S/C10H12N4O3S/c1-4-17-8(16)6-5(2)11-9-12-10(18-3)13-14(9)7(6)15/h4H2,1-3H3,(H,11,12,13)
- InChIKey LNGKJTVVGYFYMY-UHFFFAOYSA-N
- SMILES CCOC(=O)C1=C(N=C2N=C(NN2C1=O)SC)C
Potential Applications
1,2,4-Triazolo[1,5-a]pyrimidines (TPs) have a versatile structure that makes them valuable in drug design . The TP ring system is similar to that of purines, suggesting it can act as a purine surrogate . It can also function as a bio-isostere of carboxylic acid and the N-acetyl fragment of ε-N-acetylated lysine . The metal-chelating properties of the TP ring can be used to create treatments for cancer and parasitic diseases .
1,2,4-Triazolo[1,5-a]pyrimidine derivatives have shown potential as inhibitors of HIV-1 .
Anticancer Activity
One study investigated the anticancer effects of triazolo[1,5-a]pyrimidine derivatives. The compound tested showed significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The anticancer mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Antimicrobial Efficacy
Research on the antimicrobial properties of triazolo derivatives revealed activity against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.
CDK Inhibition
TP derivatives were found to inhibit multiple CDKs (CDK-1, CDK-2, CDK-5, and CDK-7) by competing at the ATP-binding site . Further research led to more potent derivatives with improved selectivity against glycogen synthase kinase-3β (GSK-3β) .
RNase H Inhibition
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Variations at Position 7
- 7-Amino Derivatives: Example: 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (HL). Key Differences: The amino (–NH₂) group replaces the hydroxy (–OH) at position 5. Biological Impact: HL forms organotin(IV) complexes with notable antimicrobial activity (e.g., against Staphylococcus aureus) and cytotoxicity in HepG2 hepatocarcinoma cells . The amino group likely facilitates coordination with metal ions, enhancing bioactivity compared to the hydroxy variant.
- 7-Anilino Derivatives: Example: 7-Anilino-5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidines. Key Differences: An anilino (–NHPh) group at position 6. Biological Impact: These derivatives exhibit antiproliferative activity against cancer cell lines, suggesting that bulky aromatic substituents at position 7 may improve target binding .
2.2. Substituent Variations at Position 2
- 2-Methylthio vs. 2-Amino: Example: 2-Amino-5-methyl-N-aryl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamides. Key Differences: The methylthio (–SCH₃) group is replaced by an amino (–NH₂) group. Biological Impact: 2-Amino derivatives show antiproliferative activity via kinase inhibition, while methylthio groups may enhance metabolic stability due to reduced oxidative susceptibility .
2-Phenyl Derivatives :
- Example : 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (4-sulfamoylphenyl)amide.
- Key Differences : A phenyl group replaces methylthio at position 2.
- Biological Impact : These compounds demonstrate antimicrobial activity, with the phenyl group contributing to hydrophobic interactions in bacterial targets .
2.3. Substituent Variations at Position 6
- Carboxylic Acid vs. Carboxamide: Example: 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamides. Key Differences: The carboxylic acid (–COOH) is replaced by a carboxamide (–CONH₂). Biological Impact: Carboxamides are synthesized via multi-component reactions and show moderate antiproliferative activity, likely due to improved membrane permeability compared to carboxylic acids .
Ester Derivatives :
- Example : Ethyl 7-(4-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate.
- Key Differences : An ethyl ester (–COOEt) replaces the carboxylic acid.
- Biological Impact : Ester derivatives are often prodrugs, improving oral bioavailability by masking the acidic group .
Biological Activity
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)- , exhibits promising potential in various therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.
- Molecular Formula : C10H12N4O3S
- Molecular Weight : 268.29 g/mol
- IUPAC Name : Ethyl 5-methyl-2-methylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazolo[1,5-a]pyrimidine derivatives. For instance:
- A series of derivatives were synthesized and evaluated for antiproliferative activity against human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). One compound exhibited IC50 values of 9.47 µM against MGC-803 cells, indicating significant potency compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
Antimicrobial Activity
Research has also explored the antimicrobial potential of these compounds:
- A study synthesized fluorinated derivatives that were tested against Mycobacterium tuberculosis. One derivative showed a remarkable ability to inhibit 92% of bacterial growth at a concentration of 6.25 µg/mL without toxicity to mammalian cells (IC50 > 62.5 µg/mL) .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Key Signaling Pathways : Compounds have been shown to inhibit the ERK signaling pathway, leading to reduced phosphorylation levels of critical proteins involved in cell survival and proliferation .
- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells by regulating cell cycle-related proteins .
Study on Antiproliferative Effects
In a systematic investigation:
- Compound H12 , a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, was found to significantly inhibit cell growth and induce apoptosis in MGC-803 cells. This compound also caused G2/M phase arrest and downregulated proteins associated with cell cycle progression .
Data Summary
Activity Type | Tested Against | IC50 Value (µM) | Notes |
---|---|---|---|
Anticancer | MGC-803 | 9.47 | More potent than 5-Fu |
Antimicrobial | Mycobacterium tuberculosis | 6.25 | Non-toxic to VERO cells |
Signaling Inhibition | ERK pathway | N/A | Decreased phosphorylation levels |
Q & A
Q. What are the common synthetic routes for [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives?
- Methodological Answer : One-pot multi-component reactions are frequently employed, combining aminotriazoles, aromatic aldehydes, and β-keto esters (e.g., ethyl acetoacetate) in solvents like dimethylformamide (DMF) or ethanol. Catalysts such as APTS (3-Aminopropyltriethoxysilane) enhance cyclization efficiency. Heating under reflux (100–120°C, 8–12 hours) facilitates triazolo-pyrimidine core formation. Post-reaction, cooling and methanol addition precipitate the product, which is recrystallized from ethanol . Example Protocol :
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer : Structural confirmation relies on:
- 1H/13C NMR : Key signals include δ 8.38 ppm (aromatic proton on pyrimidine ring) and δ 12.69 ppm (carboxylic acid proton) in DMSO-d6 .
- IR Spectroscopy : Peaks at 1670–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H/N-H stretches).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 533) validate the molecular formula .
Q. What are the primary biological activities reported for triazolopyrimidine derivatives?
- Methodological Answer : These compounds exhibit antiproliferative activity via kinase inhibition (e.g., targeting EGFR or CDK2) or DNA replication interference. Standard assays include:
- MTT/Proliferation Assays : Dose-dependent testing on cancer cell lines (e.g., MCF-7, HepG2).
- Enzyme Inhibition Studies : IC₅₀ determination using purified kinases .
Q. How do substituents influence solubility and bioavailability?
- Methodological Answer : Hydrophilic groups (e.g., hydroxyl at phenyl para-position) improve aqueous solubility, while methylthio/methyl groups enhance lipophilicity. LogP calculations and HPLC retention time analysis guide structural optimization. For example, 7-hydroxy derivatives show 2–3× higher solubility in PBS (pH 7.4) compared to non-polar analogs .
Q. What analytical techniques are used to assess purity?
- Methodological Answer :
- HPLC : C18 columns with acetonitrile/water gradients (detection at 254 nm).
- Elemental Analysis : Carbon/hydrogen/nitrogen percentages must align with theoretical values (±0.3% tolerance).
- Melting Point Consistency : Sharp melting ranges (e.g., 205–207°C) indicate high purity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Green Chemistry Approaches : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
- Continuous Flow Reactors : Improve heat transfer and reduce reaction time (e.g., 30 minutes vs. 12 hours).
- Catalyst Screening : Test ionic liquids (e.g., [BMIM][BF₄]) to enhance regioselectivity .
Q. How to resolve spectral contradictions in structural assignments?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish pyrimidine C6 vs. C7 carbons).
- X-ray Crystallography : Validate tautomeric forms (e.g., keto-enol equilibria in the pyrimidine ring).
- Computational DFT Calculations : Predict 13C NMR shifts and compare with experimental data .
Q. What strategies improve target selectivity in kinase inhibition?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., prioritize derivatives with hydrogen bonds to hinge region residues).
- SAR Analysis : Systematically vary substituents (e.g., methylthio → sulfonyl) to reduce off-target effects.
- Cellular Thermal Shift Assays (CETSA) : Confirm target engagement in live cells .
Q. How to address discrepancies in antiproliferative activity across cell lines?
- Methodological Answer :
- Dose-Response Curves : Calculate IC₅₀ values under standardized conditions (e.g., 72-hour exposure).
- Metabolic Profiling : Assess compound stability in cell culture media (e.g., pH-dependent hydrolysis).
- Proteomic Screening : Identify resistance markers (e.g., ABC transporters) via LC-MS/MS .
Q. Can computational models predict biological activity?
- Methodological Answer :
- QSAR Modeling : Use descriptors like topological polar surface area (TPSA) and H-bond donors to train regression models (R² > 0.85).
- Pharmacophore Mapping : Align triazolo-pyrimidine cores with known kinase inhibitors (e.g., staurosporine).
- ADMET Prediction : SwissADME or pkCSM tools forecast blood-brain barrier permeability and hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.